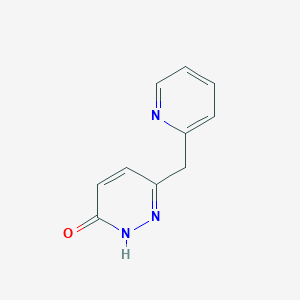
6-Pyridin-2-ylmethyl-pyridazin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Pyridin-2-ylmethyl-pyridazin-3-ol, also known as PPMPO, is a heterocyclic compound with potential applications in various fields of research and industry. It has a molecular weight of 187.2 and its IUPAC name is 6-(2-pyridinylmethyl)-3-pyridazinol .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9N3O/c14-10-5-4-9(12-13-10)7-8-3-1-2-6-11-8/h1-6H,7H2,(H,13,14) . This indicates that the molecule consists of 10 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
This compound is a solid compound .Applications De Recherche Scientifique
Cycloaddition and Condensation
6-Pyridin-2-ylmethyl-pyridazin-3-ol is involved in cycloaddition and condensation reactions. A study by Johnston et al. (2008) discusses the cycloaddition of pyridine N-imine with alkynyl heterocycles, including this compound derivatives, which are shown to be effective dipolarophiles for pyridine N-imine. This process yields pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones (Johnston et al., 2008).
Synthesis and Biological Activity
Buysse et al. (2017) conducted studies on [6-(3-pyridyl)pyridazin-3-yl]amides, initially designed as herbicides, which exhibit aphicidal properties. Their research includes systematic modifications of these compounds to determine changes in insecticidal potency, showing that small aliphatic substituents in the pyridazine ring enhance potency (Buysse et al., 2017).
Metal-String Complexes
Wang et al. (2007) discuss the synthesis of linear heptacobalt(II) metal string complexes using pyrazine-modulated oligo-alpha-pyridylamino ligands, including derivatives of this compound. These complexes exhibit the shortest Co-Co distance and longest Co chain obtained to date, with direct Co-Co bonds, demonstrating significant potential in the field of inorganic chemistry (Wang et al., 2007).
Microwave-Assisted Synthesis
Research by Hoogenboom et al. (2006) explores the microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines, including this compound derivatives. They demonstrate an accelerated process for creating substituted pyridazines, which have potential applications in the development of metal-coordinating compounds (Hoogenboom et al., 2006).
Antimicrobial Activity
A study by Javed et al. (2013) involves synthesizing this compound derivatives and assessing their antimicrobial activity. This research highlights the potential of these compounds in developing new antimicrobial agents (Javed et al., 2013).
Safety and Hazards
The safety information for 6-Pyridin-2-ylmethyl-pyridazin-3-ol includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
3-(pyridin-2-ylmethyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10-5-4-9(12-13-10)7-8-3-1-2-6-11-8/h1-6H,7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKLDVASALKSCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=NNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393839 |
Source


|
| Record name | 6-(2-pyridinylmethyl)-3-pyridazinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338779-41-2 |
Source


|
| Record name | 6-(2-pyridinylmethyl)-3-pyridazinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)






![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)

